silyl CAS No. 93522-47-5](/img/structure/B14349844.png)
[(2-Nitrophenyl)methoxy](diphenyl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)methoxysilyl is an organosilicon compound that features a silyl group bonded to a methoxy group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methoxysilyl can be achieved through several methods. One common approach involves the reaction of diphenylchlorosilane with 2-nitrophenol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ether linkage.
Industrial Production Methods
Industrial production of (2-Nitrophenyl)methoxysilyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitrophenyl)methoxysilyl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Nitrophenyl)methoxysilyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)methoxysilyl involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The methoxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
(2-Nitrophenyl)methoxysilyl can be compared with other silyl ethers such as:
Trimethylsilyl ethers: Commonly used as protecting groups for alcohols, but (2-Nitrophenyl)methoxysilyl offers additional functionality due to the nitrophenyl group.
Tert-Butyldimethylsilyl ethers: Known for their stability, but (2-Nitrophenyl)methoxysilyl provides unique reactivity due to the presence of the nitro group.
Triisopropylsilyl ethers: Provide steric hindrance, but (2-Nitrophenyl)methoxysilyl offers different electronic properties.
Propriétés
Numéro CAS |
93522-47-5 |
|---|---|
Formule moléculaire |
C19H16NO3Si |
Poids moléculaire |
334.4 g/mol |
InChI |
InChI=1S/C19H16NO3Si/c21-20(22)19-14-8-7-9-16(19)15-23-24(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
Clé InChI |
GRJDFWYERMQLCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



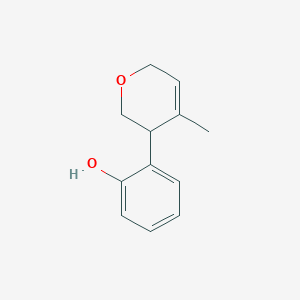
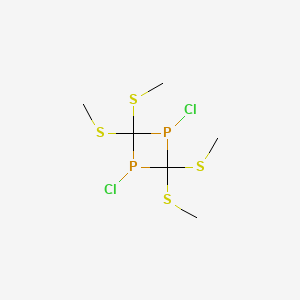

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
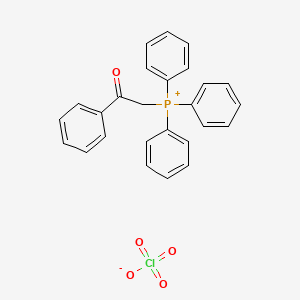

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
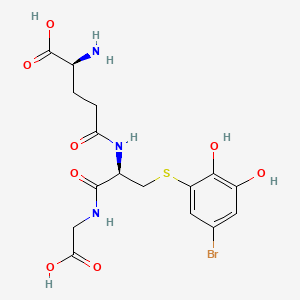


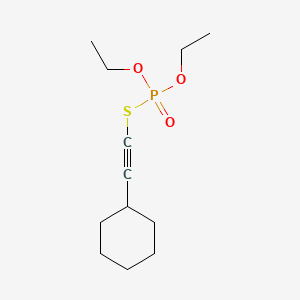
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
